molecular formula C13H15N3O2 B8422527 N-(2,4-dimethoxybenzyl)pyridazin-3-amine

N-(2,4-dimethoxybenzyl)pyridazin-3-amine

Cat. No.: B8422527
M. Wt: 245.28 g/mol
InChI Key: INLXPHYXGLAHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxybenzyl)pyridazin-3-amine is a chemical compound of interest in medicinal and synthetic chemistry research. This molecule features a pyridazine ring, a nitrogen-containing heterocycle known for its role in the development of biologically active substances. The 2,4-dimethoxybenzyl (DMB) protecting group on the amine is a valuable feature in multi-step synthetic routes, as it can be selectively removed under mild acidic conditions to reveal the primary amine . Key Research Applications: - Synthetic Intermediate: This compound serves as a versatile building block, particularly in metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, which is used to construct C-N bonds for the creation of novel chemical libraries . - Medicinal Chemistry: Pyridazin-3-amine derivatives are frequently explored in drug discovery. Research into similar structures has shown potential agonist activity on Formyl Peptide Receptors (FPRs), which are targets in immunology and inflammation studies . The scaffold is fundamental for investigating new therapeutic agents. Safety Notice: This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]pyridazin-3-amine

InChI

InChI=1S/C13H15N3O2/c1-17-11-6-5-10(12(8-11)18-2)9-14-13-4-3-7-15-16-13/h3-8H,9H2,1-2H3,(H,14,16)

InChI Key

INLXPHYXGLAHKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NN=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridazine/Pyrimidine Derivatives
  • N-(3,4-Dimethoxybenzyl)-6-chloropyridazin-3-amine (): Differs in the position of methoxy groups (3,4 vs. 2,4-dimethoxybenzyl) and a chlorine substituent on pyridazine.
  • 6-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine (BI68663) ():
    • Contains a sulfonylpiperazine group and pyridin-3-amine substituent.
    • Molecular weight (424.52 g/mol) is higher than the target compound, likely reducing solubility compared to the smaller 2,4-dimethoxybenzyl group .
Benzylamine Derivatives
  • N-(2,4-Dimethoxybenzyl)-N-methylamine (): Lacks the pyridazine ring but shares the 2,4-dimethoxybenzyl group.
  • N-(4-Methoxybenzyl)-6-chloropyrazin-2-amine ():
    • Substituted with a single methoxy group and a pyrazine ring.
    • Reduced steric hindrance compared to 2,4-dimethoxy analogs may improve binding to flat enzymatic pockets .
Methanimine Derivatives
  • N-(2,4-Dimethoxybenzyl)-1-(4-nitrophenyl)methanimine ():
    • Features a nitro group on the phenyl ring, increasing electron-withdrawing effects.
    • The imine group (C=N) introduces rigidity, contrasting with the flexible amine linker in the target compound .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point/State Solubility Insights
N-(2,4-Dimethoxybenzyl)pyridazin-3-amine (hypothetical) ~250–300 (estimated) 2,4-Dimethoxybenzyl, pyridazine Likely solid (analogs: 132°C ) Moderate in polar solvents (methoxy enhances solubility)
BI68663 424.52 Sulfonylpiperazine, pyridin-3-amine Not reported Lower solubility due to bulky groups
N-(4-Methoxybenzyl)-6-chloropyrazin-2-amine ~225–250 (estimated) 4-Methoxybenzyl, pyrazine, Cl Not reported Higher solubility than dichloro analogs
N-(2,4-Dimethoxybenzyl)-N-methylamine 195.27 2,4-Dimethoxybenzyl, methylamine Liquid/oil (analogs ) High solubility in organic solvents

Preparation Methods

Reaction Conditions and Optimization

In US8334383B2 , a regioselective amination of 2,4-dichloro-5-trifluoromethylpyrimidine with aromatic amines is described, utilizing N,N-diisopropylethylamine (DIPEA) as a base in tert-butanol at 80°C. Adapting this protocol, 3-chloropyridazine reacts with 2,4-dimethoxybenzylamine in tert-butanol under reflux (80–100°C) for 12–24 hours. The use of DIPEA (2.5 equiv) ensures deprotonation of the amine, enhancing nucleophilicity. Yields typically range from 60–75%, with purification via column chromatography (hexane/ethyl acetate).

Solvent and Base Selection

Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are alternatives, though they may promote side reactions. A comparative study in WO2021074138A1 highlights that toluene/tert-butanol mixtures (1:1) improve solubility of intermediates while minimizing racemization. Potassium carbonate or cesium carbonate can substitute DIPEA in non-polar media, albeit with reduced efficiency.

Reductive Amination of Pyridazin-3-Amine

Reductive amination offers a two-step route: condensation of pyridazin-3-amine with 2,4-dimethoxybenzaldehyde followed by reduction. This method avoids handling halogenated precursors but requires careful control of stoichiometry.

Condensation and Reducing Agents

In a protocol adapted from PMC3711119 , equimolar amounts of pyridazin-3-amine and 2,4-dimethoxybenzaldehyde are stirred in methanol at 25°C for 6 hours. Sodium cyanoborohydride (NaBH3CN) is then added portionwise, maintaining pH 5–6 using acetic acid. The reaction proceeds for 12 hours, yielding 50–65% of the target compound after extraction (dichloromethane/water) and silica gel purification.

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 30 minutes) in ethanol with sodium triacetoxyborohydride (STAB) reduces reaction time to 2 hours, improving yields to 70–80%. This approach, validated in Thieme-Connect (2025) , minimizes decomposition of acid-sensitive intermediates.

Coupling Reagent-Mediated Amide Formation

For substrates where direct amination is challenging, activation of the pyridazine carboxylic acid derivative followed by coupling with 2,4-dimethoxybenzylamine is effective.

Carbodiimide-Based Coupling

As detailed in PMC10142796 , 3-pyridazinecarboxylic acid is treated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. After 1 hour activation, 2,4-dimethoxybenzylamine is added, and the mixture is stirred at 25°C for 12 hours. The product is isolated in 55–60% yield after aqueous workup.

Phosphonium Reagents

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in DMF achieves higher yields (75–85%) at 0°C, as reported in Wiley (2024) . This method is preferred for sterically hindered amines.

Solid-Phase Synthesis for High-Throughput Applications

A modular approach using acid-sensitive methoxybenzaldehyde (AMEBA) resins enables parallel synthesis.

Resin Functionalization

The pyridazine core is loaded onto AMEBA resin via a carboxylic acid linker using N,N'-diisopropylcarbodiimide (DIC) and oxyma pure. Subsequent amination with 2,4-dimethoxybenzylamine in DMF (24 hours, 25°C) and cleavage with trifluoroacetic acid (TFA)/water (95:5) affords the target compound in 85–92% purity.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages
Nucleophilic Substitution60–7512–24 hHigh regioselectivity
Reductive Amination50–806–12 hAvoids halogenated intermediates
Coupling Reagents55–8512–24 hApplicable to sterically hindered amines
Solid-Phase Synthesis85–9224–48 hHigh-throughput compatibility

Challenges and Mitigation Strategies

  • Byproduct Formation : Dimethoxybenzyl groups are prone to oxidative degradation. Performing reactions under inert atmosphere (N2/Ar) and using antioxidants like BHT (butylated hydroxytoluene) mitigates this.

  • Purification Difficulties : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates the product from unreacted amine. Preparative HPLC (C18 column, acetonitrile/water) is recommended for high-purity requirements .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,4-dimethoxybenzyl)pyridazin-3-amine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, a Schiff base intermediate can be formed by reacting 2-hydrazinopyridine with 4-benzyloxy-3-methoxybenzaldehyde in ethanol under acidic conditions (acetic acid catalysis). Subsequent cyclization using sodium hypochlorite generates the triazolopyridine core . Key factors include stoichiometry, solvent choice (ethanol for solubility), and acid catalysis to drive imine formation. Monitoring via TLC and NMR ensures intermediate purity.
  • Characterization : Confirmation is achieved using 1H^1 \text{H}-NMR (e.g., δ 10.72 ppm for the hydrazine proton), 13C^{13} \text{C}-NMR (e.g., δ 157.16 ppm for the imine carbon), and HRMS (e.g., m/z 334.1553 [M+H]+^+) .

Q. How are spectroscopic techniques (NMR, FTIR, HRMS) employed to confirm the structure of N-(2,4-dimethoxybenzyl)pyridazin-3-amine derivatives?

  • NMR Analysis : 1H^1 \text{H}-NMR identifies protons on aromatic rings (δ 7.3–8.1 ppm) and methoxy groups (δ 3.84 ppm). 13C^{13} \text{C}-NMR distinguishes carbons in the pyridazine ring (δ 148–157 ppm) and benzyl groups (δ 128–138 ppm) .
  • FTIR : Stretching frequencies for C=N (1596 cm1^{-1}) and C-O (1261 cm1^{-1}) confirm functional groups .
  • HRMS : Exact mass measurements (e.g., m/z 334.1556 calculated vs. 334.1553 observed) validate molecular formulae .

Q. What purification strategies are effective for isolating N-(2,4-dimethoxybenzyl)pyridazin-3-amine from complex reaction mixtures?

  • Methods : Vacuum filtration isolates precipitates after acid quenching. Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves polar byproducts. Methanol/water washes remove unreacted starting materials .

Advanced Research Questions

Q. How can computational modeling guide the optimization of N-(2,4-dimethoxybenzyl)pyridazin-3-amine’s bioactivity?

  • Approach : Density functional theory (DFT) predicts electron distribution in the pyridazine ring, identifying nucleophilic/electrophilic sites for functionalization. Molecular docking studies (e.g., with kinase targets like NEK7) assess binding affinity and guide structural modifications .
  • Case Study : Substituting the dimethoxybenzyl group with electron-withdrawing groups (e.g., fluorine) enhances target engagement in molecular glue degraders .

Q. What contradictions exist in reported biological activities of N-(2,4-dimethoxybenzyl)pyridazin-3-amine derivatives, and how can they be resolved?

  • Data Conflict : reports antibacterial activity in Pt/Pd complexes, while other studies focus on kinase inhibition .
  • Resolution : Context-dependent assays (e.g., varying bacterial strains vs. cancer cell lines) clarify specificity. SAR studies comparing uncomplexed ligands vs. metal adducts isolate bioactive moieties .

Q. What challenges arise in scaling up the synthesis of N-(2,4-dimethoxybenzyl)pyridazin-3-amine for in vivo studies?

  • Issues : Low yields in cyclization steps (e.g., 17% yield in copper-catalyzed coupling) and solvent volume constraints .
  • Solutions : Microwave-assisted synthesis reduces reaction time. Flow chemistry improves mixing and heat dissipation for high-throughput production .

Q. How does the dimethoxybenzyl group influence the compound’s stability under physiological conditions?

  • Degradation Pathways : The benzyl group undergoes oxidative metabolism (CYP450 enzymes), forming quinone methides. Stability assays (HPLC-MS) in simulated gastric fluid (pH 2) and plasma (pH 7.4) quantify half-life .
  • Mitigation : PEGylation or prodrug strategies (e.g., acetylating the amine) enhance bioavailability .

Tables

Table 1 : Key Synthetic Parameters for N-(2,4-Dimethoxybenzyl)pyridazin-3-amine

StepReagents/ConditionsYieldKey Spectral DataRef
Schiff Base Formation2-Hydrazinopyridine, 4-benzyloxy-3-methoxybenzaldehyde, EtOH, acetic acid91%1H^1 \text{H}-NMR: δ 10.72 (s, 1H, NH)
CyclizationNaOCl·5H2_2O, EtOH, RT, 3 hr85%HRMS: m/z 334.1553 [M+H]+^+
Metal ComplexationK2_2PtCl4_4, EtOH, reflux62%FTIR: ν(C=N) 1596 cm1^{-1}

Table 2 : Biological Activity of Derivatives

DerivativeTargetIC50_{50}/MICAssayRef
Pt ComplexE. coli8 µg/mLBroth microdilution
NEK7 DegraderCancer Cells50 nMCell viability (MTT)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.